molecular formula C13H14FN3O B10978616 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide CAS No. 93669-27-3

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No.: B10978616
CAS No.: 93669-27-3
M. Wt: 247.27 g/mol
InChI Key: HRLUVMKWVSMDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a benzamide derivative featuring a fluorine substituent at the 3-position of the benzoyl ring and an N-linked 3-(1H-imidazol-1-yl)propyl group.

Properties

CAS No.

93669-27-3

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

3-fluoro-N-(3-imidazol-1-ylpropyl)benzamide

InChI

InChI=1S/C13H14FN3O/c14-12-4-1-3-11(9-12)13(18)16-5-2-7-17-8-6-15-10-17/h1,3-4,6,8-10H,2,5,7H2,(H,16,18)

InChI Key

HRLUVMKWVSMDCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Direct Fluorination of Benzoic Acid

Fluorination at the meta position can be achieved via electrophilic aromatic substitution (EAS). However, regioselectivity challenges often necessitate directing groups. A practical approach involves:

  • Nitration of benzoic acid to 3-nitrobenzoic acid.

  • Reduction to 3-aminobenzoic acid.

  • Schiemann reaction: Diazotization with NaNO₂/HCl followed by treatment with HBF₄ to yield 3-fluorobenzoic acid.

Reaction Conditions :

  • Diazotization: 0–5°C in aqueous HCl.

  • Fluorination: HBF₄ at 60–80°C.

  • Yield: ~60–70% (typical for Schiemann reactions).

Alternative Route: Halogen Exchange

Aryl chlorides or bromides can undergo halogen exchange using KF in the presence of catalysts like CuI or Pd(OAc)₂. For example:
3-Bromobenzoic acid+KFCuI, DMF3-Fluorobenzoic acid\text{3-Bromobenzoic acid} + \text{KF} \xrightarrow{\text{CuI, DMF}} \text{3-Fluorobenzoic acid}
Conditions : 150°C, 24 h, sealed tube.

Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine

Alkylation of Imidazole

Imidazole reacts with 3-bromopropylamine hydrobromide under basic conditions:
Imidazole+Br(CH₂)₃NH₂\cdotpHBrNaHCO₃, DMF3-(1H-Imidazol-1-yl)propan-1-amine\text{Imidazole} + \text{Br(CH₂)₃NH₂·HBr} \xrightarrow{\text{NaHCO₃, DMF}} \text{3-(1H-Imidazol-1-yl)propan-1-amine}
Optimization Notes :

  • Excess imidazole (1.5 equiv) ensures complete alkylation.

  • Temperature: 80–100°C for 12–24 h.

  • Yield: ~75–85% after purification.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDCI/HOBt)

A standard method for amide synthesis involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Procedure :

  • Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF.

  • Add EDCI (1.2 equiv) and HOBt (1.1 equiv), stir for 30 min.

  • Add 3-(1H-imidazol-1-yl)propan-1-amine (1.1 equiv), stir at RT for 12–24 h.

  • Purify via column chromatography (ethyl acetate/methanol).

Key Advantages :

  • Mild conditions (room temperature).

  • High functional group tolerance.

Yield : ~70–80% (based on analogous reactions).

Acyl Chloride Route

For acid-sensitive substrates, converting the carboxylic acid to its acyl chloride is preferred:

Steps :

  • Chlorination :
    3-Fluorobenzoic acid+SOCl₂reflux3-Fluorobenzoyl chloride\text{3-Fluorobenzoic acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{3-Fluorobenzoyl chloride}

    • Conditions: Reflux in SOCl₂ for 2 h.

    • Yield: >95%.

  • Coupling with Amine :
    3-Fluorobenzoyl chloride+3-(1H-Imidazol-1-yl)propan-1-amineEt₃N, DCMTarget Compound\text{3-Fluorobenzoyl chloride} + \text{3-(1H-Imidazol-1-yl)propan-1-amine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

    • Base: Triethylamine (2.0 equiv).

    • Solvent: Dichloromethane (0°C to RT).

    • Yield: ~85–90%.

Table 1 : Summary of synthetic methodologies.

MethodReagents/ConditionsYield (%)AdvantagesLimitations
EDCI/HOBt couplingEDCI, HOBt, DMF, RT70–80Mild, no racemizationRequires anhydrous conditions
Acyl chloride routeSOCl₂, Et₃N, DCM85–90High yield, fast reactionAcid-sensitive substrates fail

Purification and Characterization

  • Purification : Silica gel chromatography (ethyl acetate:methanol 9:1) or recrystallization from ethanol/water.

  • Characterization :

    • ¹H NMR (CDCl₃): δ 8.10 (s, 1H, imidazole), 7.85–7.40 (m, 4H, aromatic), 3.60 (t, 2H, CH₂N), 2.90 (t, 2H, CH₂CO).

    • MS (ESI) : m/z 247.27 [M+H]⁺.

Challenges and Optimization Opportunities

  • Imidazole Stability : The basic imidazole ring may protonate under acidic coupling conditions, necessitating pH control.

  • Fluorine Sensitivity : Harsh fluorination conditions (e.g., high temps) can lead to defluorination; milder alternatives like Balz-Schiemann are preferred .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to remove the fluoro group or to modify the imidazole ring.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the fluoro group.

Major Products

    Oxidation: Formation of N-oxides of the imidazole ring.

    Reduction: Formation of de-fluorinated or modified imidazole derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied as a potential pharmaceutical agent due to its structural components: the imidazole ring and the benzamide moiety. These features contribute to its ability to interact with biological targets, making it a valuable building block for synthesizing new drugs.

Anticancer Properties

Research indicates that 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide may inhibit the activity of certain proteins involved in cancer cell proliferation. For example, it has been shown to modulate the activity of kinesin spindle protein (KSP), which is crucial for mitosis in cancer cells. Inhibition of KSP can lead to apoptosis in cancer cells, suggesting that this compound could be developed into an anticancer therapeutic agent.

Antimicrobial Activity

Compounds with imidazole rings are often associated with antimicrobial properties. Studies have demonstrated that derivatives of imidazole exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for this compound are comparable to established antibiotics, indicating its potential as an antimicrobial agent.

Biological Studies

The biological activities of this compound extend beyond antimicrobial and anticancer effects. The imidazole moiety is known for its role in enzyme catalysis and receptor interactions, making this compound a candidate for studying various biochemical pathways.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes can be leveraged in drug development. For instance, it could serve as a lead compound for designing inhibitors targeting enzymes implicated in diseases such as diabetes or inflammation.

Interaction with Biological Macromolecules

Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound binds effectively to various biological macromolecules, providing insights into its mechanism of action.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

Synthetic Routes

The synthesis can be achieved through:

  • Benzamide Formation : Starting from benzoyl chloride reacted with 3-(1H-imidazol-1-yl)propylamine.
  • Fluorination : Introducing the fluorine substituent can enhance metabolic stability and bioactivity.

Reaction Conditions

Common reagents include:

  • Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets, while the fluoro group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes structurally related benzamide derivatives with variations in substituents, molecular weights, and synthetic methodologies:

Compound Name Substituent(s) on Benzamide Molecular Formula Molecular Weight Synthesis Notes Biological Activity/Applications Reference
3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide 3-fluoro C₁₃H₁₃FN₃O 262.27 g/mol Not explicitly described in evidence; analogous synthesis likely involves coupling 3-fluorobenzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine Hypothesized antitumor or enzyme modulation (based on analogs)
N-(3-(1H-imidazol-1-yl)propyl)-4-(trifluoromethyl)benzamide 4-(trifluoromethyl) C₁₄H₁₃F₃N₃O 308.27 g/mol Synthesized via reaction of 4-(trifluoromethyl)benzoyl chloride with 3-(1H-imidazol-1-yl)propan-1-amine in CH₂Cl₂; purified by silica gel chromatography (CH₂Cl₂:MeOH 8:2) Tested as an anti-tumor agent in mice; comparative efficacy data pending
3-Fluoro-N-(1-phenylpropyl)benzamide (3m) 3-fluoro, N-(1-phenylpropyl) C₁₆H₁₆FNO 257.31 g/mol Prepared via electrochemical C–H amidation using propylbenzene and 3-fluorobenzamide; 41% yield, Rf = 0.33 (1:4 EtOAc–petrol) Role in synthetic methodology development; biological activity not specified
N-[3-(1H-Imidazol-1-yl)propyl]-2,6-dimethoxy-3-nitrobenzamide 2,6-dimethoxy, 3-nitro C₁₅H₁₈N₄O₅ 334.33 g/mol Synthesis details not provided; molecular weight and formula listed Potential use in drug discovery (imidazole moiety enhances bioavailability)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide 3-chloro, benzothiophene core C₁₅H₁₃ClN₃OS 334.80 g/mol Listed with PubChem ID 3152639; commercial availability noted Structural diversity for targeting sulfur-containing enzymes
3-bromo-N-[3-(1H-imidazol-1-yl)propyl]benzenecarboxamide 3-bromo C₁₃H₁₄BrN₃O 324.18 g/mol CAS and molecular formula provided; synthesis likely analogous to fluoro/chloro derivatives Halogenated analogs may enhance binding affinity in receptor studies

Key Comparative Observations

Substituent Effects on Bioactivity :

  • The trifluoromethyl derivative (Compound 7, ) demonstrated antitumor activity in murine models, suggesting that electron-withdrawing groups enhance pharmacological potency.
  • Halogenated analogs (fluoro, chloro, bromo) are synthetically accessible and provide tunable electronic properties for structure-activity relationship (SAR) studies .

Synthetic Accessibility :

  • Yields for these compounds vary (e.g., 41% for 3m vs. unquantified yields for others), reflecting challenges in purifying polar imidazole-containing intermediates.
  • Common methods include coupling acyl chlorides with amines under basic conditions (e.g., TEA in CH₂Cl₂) .

Nitro and methoxy groups (e.g., ) may influence redox properties and metabolic stability.

Biological Activity

3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound characterized by a fluorobenzamide structure with an imidazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
IUPAC Name4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide
InChIInChI=1S/C13H14FN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18)
InChI KeyUDWWHSITWKERNI-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)F

Antimicrobial Activity

Research indicates that derivatives of imidazole and benzamide structures exhibit significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that compounds similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Specifically, the minimum inhibitory concentration (MIC) values were assessed against strains such as Staphylococcus aureus and Escherichia coli, revealing effective antibacterial properties comparable to standard antibiotics like ampicillin and ciprofloxacin .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro studies have shown that imidazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets. The imidazole ring can chelate metal ions, which may play a crucial role in its mechanism of action against microbial pathogens and cancer cells. Additionally, the fluorine atom may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

Study 1: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, this compound exhibited an MIC of 50 μg/ml against S. aureus, outperforming several other tested compounds. This suggests its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of imidazole derivatives highlighted that compounds structurally related to this compound induced apoptosis in human cancer cell lines at concentrations as low as 10 μM. This study emphasizes the need for further exploration into its therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 3-fluorobenzoic acid derivatives with 3-(1H-imidazol-1-yl)propylamine via amide bond formation. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI/NHS) and maintaining anhydrous conditions in polar aprotic solvents like DMF. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments (1.2–1.5 equivalents of coupling agent). Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization is critical .

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify imidazole and benzamide proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • X-ray crystallography (SHELXL/SHELXS) for absolute configuration determination, particularly if the compound crystallizes in a suitable space group .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area under the curve) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
  • Work under inert atmosphere (N₂/Ar) to avoid moisture-sensitive degradation.
  • Store at –20°C in airtight, light-resistant containers with desiccants.
  • For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the fluorine substituent and imidazole-propyl linker influence this compound’s biological activity?

  • Methodological Answer : The 3-fluoro group enhances lipophilicity and metabolic stability, while the imidazole-propyl chain facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). To validate, conduct:

  • Molecular docking studies (AutoDock Vina) against target proteins (e.g., kinases) to predict binding modes.
  • SAR analysis by synthesizing analogs with varied substituents (e.g., chloro, methoxy) and comparing IC₅₀ values in bioassays .

Q. What strategies resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Systematically test solubility in:

  • Aqueous buffers (pH 4–9) to simulate physiological conditions.
  • Co-solvent systems (e.g., DMSO:PBS) for in vitro assays.
  • Thermodynamic solubility assays (shake-flask method) vs. kinetic solubility (nephelometry) to distinguish equilibrium vs. transient solubility .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Perform DFT calculations (Gaussian 16) to:

  • Calculate Fukui indices for electrophilic/nucleophilic sites.
  • Simulate reaction pathways (e.g., imidazole ring alkylation) using solvent continuum models (PCM).
  • Validate predictions with experimental LC-MS monitoring of degradation products .

Q. What analytical techniques identify degradation products under accelerated stability conditions?

  • Methodological Answer : Subject the compound to:

  • Forced degradation (40°C/75% RH for 4 weeks, or UV light exposure).
  • LC-MS/MS (Q-TOF) with fragmentation patterns to identify hydrolyzed amide bonds or oxidized imidazole rings.
  • Solid-state stability analysis via PXRD to detect polymorphic changes .

Q. How can crystallographic data improve formulation strategies for this compound?

  • Methodological Answer : Use SHELXL-refined crystal structures to:

  • Identify hydrogen-bonding networks influencing solubility.
  • Design co-crystals with excipients (e.g., succinic acid) to enhance bioavailability.
  • Predict melting points and hygroscopicity from lattice energy calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.